molecular formula C9H14N2 B2515757 4-Isopropylbenzene-1,2-diamine CAS No. 56471-90-0

4-Isopropylbenzene-1,2-diamine

Cat. No.: B2515757
CAS No.: 56471-90-0
M. Wt: 150.225
InChI Key: BGXBPVBZNZKDHH-UHFFFAOYSA-N
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Description

4-Isopropylbenzene-1,2-diamine is an organic compound with the molecular formula C9H14N2. It is a derivative of benzene, where two amino groups are attached to the first and second carbon atoms, and an isopropyl group is attached to the fourth carbon atom.

Synthetic Routes and Reaction Conditions:

    Electrophilic Aromatic Substitution: One common method for synthesizing this compound involves the electrophilic aromatic substitution of benzene derivatives.

    Aziridine Ring-Opening: Another method involves the ring-opening of aziridines with aromatic amines under mild conditions, catalyzed by indium tribromide.

Industrial Production Methods:

    Catalytic Hydrogenation: Industrially, the compound can be produced via catalytic hydrogenation of nitrobenzene derivatives, followed by isopropylation.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Isopropylbenzene-1,2-diamine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of polymers and other materials.

Mechanism of Action

The mechanism by which 4-Isopropylbenzene-1,2-diamine exerts its effects involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The isopropyl group can affect the compound’s hydrophobic interactions, altering its solubility and bioavailability .

Comparison with Similar Compounds

Uniqueness: 4-Isopropylbenzene-1,2-diamine is unique due to the presence of the isopropyl group, which can significantly influence its chemical properties and reactivity compared to its analogs. This structural difference can lead to variations in its biological activity and industrial applications .

Properties

IUPAC Name

4-propan-2-ylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXBPVBZNZKDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56471-90-0
Record name 4-(propan-2-yl)benzene-1,2-diamine
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